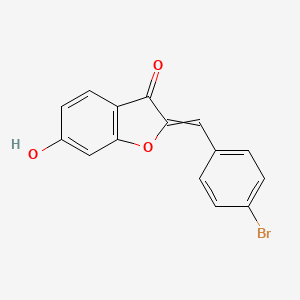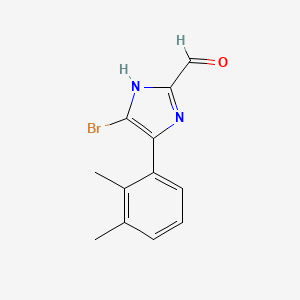
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is an organic compound that features a trifluoromethyl group, a furan ring, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione typically involves the introduction of the trifluoromethyl group and the furan ring into a suitable precursor. Common synthetic routes may include:
Aldol Condensation: Combining a trifluoromethyl ketone with a furan-containing aldehyde under basic conditions.
Wittig Reaction: Using a phosphonium ylide to form the conjugated diene system.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the diene system.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the diene system.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action for (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance its binding affinity or stability in biological systems.
Vergleich Mit ähnlichen Verbindungen
(E)-1,1,1-Trifluoro-2-phenylhex-5-ene-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.
(E)-1,1,1-Trifluoro-6-(2-thienyl)hex-5-ene-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene analogs
Eigenschaften
Molekularformel |
C10H7F3O3 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-6-(furan-2-yl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+ |
InChI-Schlüssel |
RKAWLTFMVGLLTJ-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




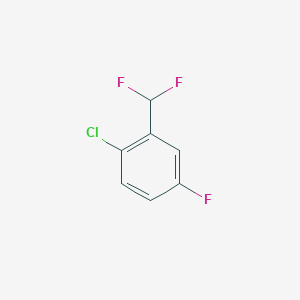
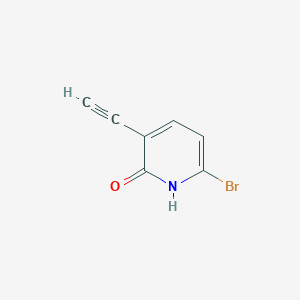

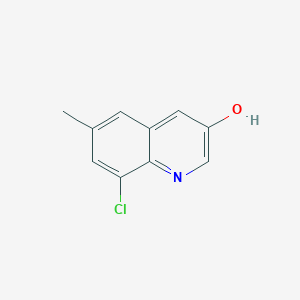

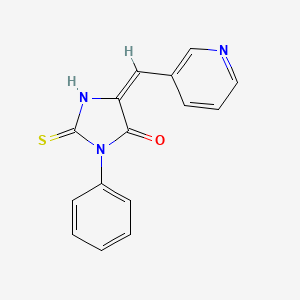

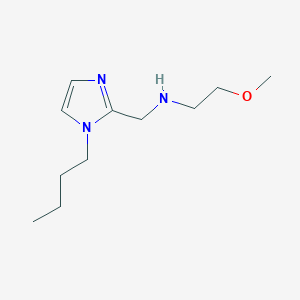
![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
